molecular formula C5H9ClO B101720 (3-Chloropropyl)oxirane CAS No. 19141-74-3

(3-Chloropropyl)oxirane

Cat. No. B101720
CAS RN: 19141-74-3
M. Wt: 120.58 g/mol
InChI Key: LSOXTBBDZHIHDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Chloropropyl)oxirane” is a heterocyclic organic compound with the molecular formula C5H9ClO . It is also known by other synonyms such as “5-Chloro-1,2-epoxypentane” and has a molecular weight of 120.57736 .


Synthesis Analysis

The synthesis of “(3-Chloropropyl)oxirane” involves the use of tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The new reagent is characterized by 1H-NMR, FT-IR, and mass spectroscopy . Another synthesis method involves the reaction of 2-Pentanol, 1,5-dichloro- .


Molecular Structure Analysis

The molecular structure of “(3-Chloropropyl)oxirane” consists of a three-membered ring, known as an oxirane or epoxide ring, with two carbon atoms and one oxygen atom . The carbons in an epoxide group are very reactive electrophiles .


Chemical Reactions Analysis

The ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine is a common chemical reaction involving "(3-Chloropropyl)oxirane" . This reaction is used in the synthesis of oxirane resins, composite materials, and plasticizers . The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester .


Physical And Chemical Properties Analysis

“(3-Chloropropyl)oxirane” has a boiling point of 155.2±13.0 °C and a density of 1.098±0.06 g/cm3 . It is a combustible liquid .

Scientific Research Applications

DNA Interaction and Mutagenic Metabolite Research

Research shows that (1-Chloroethenyl)oxirane, a related compound to (3-Chloropropyl)oxirane, is a significant mutagenic metabolite of chloroprene, used in synthetic rubbers. This compound reacts with nucleosides and DNA, forming various adducts, which could be relevant to understanding the mutagenesis process related to chloroprene exposure (Munter et al., 2002).

Dental Materials Development

Oxiranes, including compounds related to (3-Chloropropyl)oxirane, are studied for developing composite materials with low shrinkage in dentistry. Their reactivity, however, poses potential adverse biological effects, necessitating research into safer alternatives like siloranes (Schweikl et al., 2004). The stability of silorane dental monomers in aqueous systems is also a subject of research, indicating potential advantages over conventional oxirane-functional monomers in oral environments (Eick et al., 2006).

Mutagenic Activity Assessment

Oxiranes, structurally related to (3-Chloropropyl)oxirane, have been analyzed for mutagenic activity in bacterial strains, which aids in understanding their potential biological impacts and risks (Schweikl et al., 2002).

Antifungal Drug Synthesis

The synthesis of compounds involving oxirane structures plays a crucial role in developing antifungal drugs. These synthesis processes contribute significantly to pharmaceutical research (Patel et al., 2009).

Anticancer Compound Development

Oxirane compounds, including (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, have been synthesized and evaluated as potential anticancer agents, demonstrating the diverse application of oxirane compounds in medicinal chemistry (Gouhar & Raafat, 2015).

Antimicrobial Additives in Oils and Fuels

Research into the synthesis of oxiranes for use as antimicrobial additives in lubricating oils and fuels highlights another practical application of these compounds in industrial settings (Talybov et al., 2022).

Drug Synthesis and Molecular Modification

Oxiranes are utilized in the synthesis and molecular modification processes for developing novel antidepressants and other therapeutic drugs. This showcases their role in designing and improving pharmaceuticals (Han & Hahn, 2012).

Mechanism of Action

The mechanism of action for the ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine involves a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .

Safety and Hazards

“(3-Chloropropyl)oxirane” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause serious eye irritation, skin irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation and is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of “(3-Chloropropyl)oxirane” could involve its use in the synthesis of new polyether elastomers of improved chemical reactivity . It is also listed as one of the most traded scheduled chemicals, indicating its significance in the chemical industry .

properties

IUPAC Name

2-(3-chloropropyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c6-3-1-2-5-4-7-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOXTBBDZHIHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50940760
Record name 2-(3-Chloropropyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloropropyl)oxirane

CAS RN

19141-74-3
Record name 2-(3-Chloropropyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19141-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloropropyl)oxirane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019141743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Chloropropyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chloropropyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.925
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chloropropyl)oxirane
Reactant of Route 2
Reactant of Route 2
(3-Chloropropyl)oxirane
Reactant of Route 3
Reactant of Route 3
(3-Chloropropyl)oxirane
Reactant of Route 4
Reactant of Route 4
(3-Chloropropyl)oxirane
Reactant of Route 5
(3-Chloropropyl)oxirane
Reactant of Route 6
(3-Chloropropyl)oxirane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.